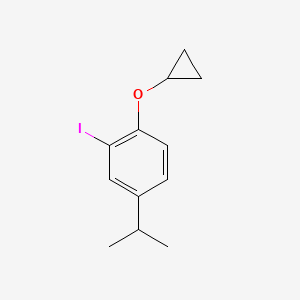
1-Cyclopropoxy-2-iodo-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-iodo-4-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15IO. This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a propan-2-yl group attached to a benzene ring. It is a colorless liquid at room temperature and is used in various chemical research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-cyclopropoxy-2-iodo-4-(propan-2-yl)benzene typically begins with commercially available starting materials such as 1-cyclopropoxy-2-iodobenzene and isopropyl bromide.
Reaction Conditions: The reaction involves the alkylation of 1-cyclopropoxy-2-iodobenzene with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems.
Quality Control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm its identity and purity.
Types of Reactions:
Substitution Reactions: 1-Cyclopropoxy-2-iodo-4-(propan-2-yl)benzene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or potassium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-cyclopropoxy-2-amino-4-(propan-2-yl)benzene, 1-cyclopropoxy-2-thio-4-(propan-2-yl)benzene, etc.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: 1-Cyclopropoxy-2-hydro-4-(propan-2-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-iodo-4-(propan-2-yl)benzene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-cyclopropoxy-2-iodo-4-(propan-2-yl)benzene depends on its specific application
Molecular Targets: The iodine atom can participate in halogen bonding, while the cyclopropoxy and propan-2-yl groups can engage in hydrophobic interactions.
Pathways Involved: The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-2-iodo-4-(propan-2-yl)benzene can be compared with other similar compounds to highlight its uniqueness:
1-Cyclopropoxy-2-iodobenzene: Lacks the propan-2-yl group, making it less hydrophobic and potentially less bioactive.
1-Iodo-4-(propan-2-yloxy)benzene: Has a different substitution pattern, which can affect its reactivity and interactions.
4-Cyclopropoxy-1-iodo-2-(propan-2-yl)benzene: Similar structure but different position of the cyclopropoxy group, which can influence its chemical properties and applications.
Eigenschaften
Molekularformel |
C12H15IO |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-iodo-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
IYLITUAPXJCHBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















